molecular formula C15H16N4 B11770270 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine

2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine

Cat. No.: B11770270
M. Wt: 252.31 g/mol
InChI Key: ZWAWQNGKGSYBNO-UHFFFAOYSA-N
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Description

2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an imidazole ring fused with a benzene ring, and it has an aminophenethyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. One common method involves the reaction of o-phenylenediamine with 4-aminophenylacetaldehyde under acidic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as copper or palladium can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1H-benzo[d]imidazole: Similar structure but lacks the ethyl group.

    2-(4-Methylphenyl)-1H-benzo[d]imidazole: Contains a methyl group instead of an amino group.

    2-(4-Chlorophenyl)-1H-benzo[d]imidazole: Contains a chlorine atom instead of an amino group

Uniqueness

2-(4-Aminophenethyl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of both the aminophenethyl group and the benzimidazole core. This combination of functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-(4-aminophenyl)ethyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C15H16N4/c16-11-4-1-10(2-5-11)3-8-15-18-13-7-6-12(17)9-14(13)19-15/h1-2,4-7,9H,3,8,16-17H2,(H,18,19)

InChI Key

ZWAWQNGKGSYBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NC3=C(N2)C=C(C=C3)N)N

Origin of Product

United States

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